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Compound of Interest

Compound Name: Hepta-2,4,6-trienal

Cat. No.: B15475387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and

characterization of Hepta-2,4,6-trienal. Due to the limited availability of direct experimental

data for this specific compound, this document leverages data from closely related analogs and

established principles of chemical spectroscopy to present a predictive yet thorough analysis.

This guide is intended to serve as a valuable resource for researchers and professionals

involved in the study and application of polyenals.

Physicochemical Properties
Hepta-2,4,6-trienal is a conjugated polyenal with the molecular formula C₇H₈O. Its structure

consists of a seven-carbon chain with three conjugated double bonds and a terminal aldehyde

group.

Property Value Source

Molecular Formula C₇H₈O PubChem[1]

Molecular Weight 108.14 g/mol PubChem[1]

IUPAC Name hepta-2,4,6-trienal PubChem[1]

CAS Number 33204-63-6 PubChem[1]
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Predicted Spectroscopic Data for Structural
Elucidation
The following tables summarize the predicted spectroscopic data for Hepta-2,4,6-trienal.
These predictions are based on the analysis of similar conjugated systems and general

spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

9.5 - 9.7 d ~7.5 H-1 (Aldehyde)

6.1 - 6.3 dd ~15.0, ~7.5 H-2

6.8 - 7.2 m - H-3, H-4, H-5

6.3 - 6.5 m - H-6

5.8 - 6.0 m - H-7

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

192 - 195 C-1 (C=O)

150 - 155 C-2

130 - 145 C-3, C-4, C-5, C-6

125 - 130 C-7

Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3010 - 3050 Medium C-H stretch (sp² carbons)

2720 - 2820 Medium, Sharp C-H stretch (aldehyde)

1680 - 1700 Strong
C=O stretch (conjugated

aldehyde)

1620 - 1650 Medium C=C stretch (conjugated)

960 - 990 Strong C-H bend (trans-alkene)

UV-Vis Spectroscopy Data (Predicted)
Solvent: Ethanol or Hexane

λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Transition

~300 - 350 > 25,000 π → π*

Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment

108 High [M]⁺ (Molecular Ion)

107 Moderate [M-H]⁺

79 Moderate [M-CHO]⁺

53 High [C₄H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization

of conjugated polyenals like Hepta-2,4,6-trienal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2

seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A relaxation delay of 2-5 seconds is used.

Collect several hundred to a few thousand scans to achieve an adequate signal-to-noise

ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate

path length.

Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated system.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol,

hexane, or cyclohexane). The concentration should be chosen to give an absorbance

reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

Acquisition:

Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the sample spectrum over a range of approximately 200-800 nm.

Data Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-

Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the
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path length of the cuvette (usually 1 cm).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis of volatile compounds.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Sample Introduction: If using GC-MS, the sample is injected into the GC, where it is

vaporized and separated on a capillary column before entering the mass spectrometer.

Acquisition: The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate

for the expected molecular weight (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the structural elucidation of Hepta-
2,4,6-trienal and a conceptual signaling pathway where such a molecule might be involved.
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Structural Elucidation Workflow

Purified Hepta-2,4,6-trienal Sample

Mass Spectrometry (MS) Infrared (IR) Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)

Molecular Formula & Weight Functional Groups (Aldehyde, C=C) Conjugated System Information Connectivity & Stereochemistry

Structure Proposal

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Hepta-2,4,6-trienal.
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Conceptual Signaling Pathway Involvement

Extracellular Signal

Membrane Receptor

Hepta-2,4,6-trienal (as a potential secondary messenger or ligand)

Enzyme Activation/Inhibition

Transcription Factor Modulation

Cellular Response

Altered Gene Expression

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Hepta-2,4,6-trienal: A Technical Guide to Structural
Elucidation and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15475387#hepta-2-4-6-trienal-structural-elucidation-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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